2,3,5,6-tetrafluorophenyl methacrylate
CAS No.: 101156-31-4
Cat. No.: VC20740987
Molecular Formula: C10H6F4O2
Molecular Weight: 234.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101156-31-4 |
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Molecular Formula | C10H6F4O2 |
Molecular Weight | 234.15 g/mol |
IUPAC Name | (2,3,5,6-tetrafluorophenyl) 2-methylprop-2-enoate |
Standard InChI | InChI=1S/C10H6F4O2/c1-4(2)10(15)16-9-7(13)5(11)3-6(12)8(9)14/h3H,1H2,2H3 |
Standard InChI Key | DDQNBJUNTSWDDM-UHFFFAOYSA-N |
SMILES | CC(=C)C(=O)OC1=C(C(=CC(=C1F)F)F)F |
Canonical SMILES | CC(=C)C(=O)OC1=C(C(=CC(=C1F)F)F)F |
Chemical Identity and Structure
2,3,5,6-Tetrafluorophenyl methacrylate is an organic compound characterized by a methacrylate functional group attached to a tetrafluorinated phenyl ring. This structural combination provides unique physicochemical properties that make it valuable in specialized applications requiring enhanced stability and performance . The compound features four fluorine atoms at positions 2, 3, 5, and 6 of the phenyl ring, creating a highly symmetrical structure with distinct electronic properties.
Basic Chemical Information
The basic chemical information for 2,3,5,6-tetrafluorophenyl methacrylate is summarized in the following table:
Property | Information |
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CAS Number | 101156-31-4 |
Molecular Formula | C₁₀H₆F₄O₂ |
Molecular Weight | 234.15 g/mol |
IUPAC Name | (2,3,5,6-tetrafluorophenyl) 2-methylprop-2-enoate |
Appearance | Colorless to pale yellow liquid |
Standard InChI | InChI=1S/C10H6F4O2/c1-4(2)10(15)16-9-7(13)5(11)3-6(12)8(9)14/h3H,1H2,2H3 |
Standard InChIKey | DDQNBJUNTSWDDM-UHFFFAOYSA-N |
SMILES Notation | CC(=C)C(=O)OC1=C(C(=CC(=C1F)F)F)F |
PubChem Compound ID | 13587853 |
The compound's structure features a methacrylate moiety with a double bond that provides its polymerizable character, while the tetrafluorophenyl group contributes to its unique reactivity and stability profiles.
Physical Properties
2,3,5,6-Tetrafluorophenyl methacrylate exhibits several distinctive physical properties that influence its handling, applications, and performance in various chemical processes. The compound has relatively low volatility compared to other methacrylate esters, which is attributed to the presence of the tetrafluorophenyl group . This characteristic affects its processing conditions during polymerization and coating applications.
The presence of four fluorine atoms on the phenyl ring significantly alters the electron density distribution, influencing its reactivity patterns and intermolecular interactions. The compound demonstrates enhanced hydrophobicity and oleophobicity, making it valuable for applications requiring water and oil repellency .
Synthesis Methods
The synthesis of 2,3,5,6-tetrafluorophenyl methacrylate typically follows established esterification pathways, with necessary modifications to accommodate the tetrafluorophenyl moiety. The primary synthetic route involves the reaction of 2,3,5,6-tetrafluorophenol with either methacrylic acid or its reactive derivatives.
Primary Synthetic Route
The general synthetic procedure involves the following steps:
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Preparation of the tetrafluorophenol precursor, which may be commercially available or synthesized through fluorination of appropriate phenol derivatives.
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Esterification reaction between the tetrafluorophenol and methacrylic acid or its derivatives (such as methacryloyl chloride).
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Purification of the resulting product through appropriate techniques such as distillation, recrystallization, or chromatography.
The reaction conditions typically require careful control of temperature and the presence of appropriate catalysts or activating agents to achieve high yields and purity. The reactive nature of the methacrylate group necessitates the addition of polymerization inhibitors during synthesis and storage to prevent premature polymerization.
Alternative Synthesis Approaches
While the direct esterification represents the most common approach, alternative synthetic routes may include:
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Transesterification reactions using methyl methacrylate or other methacrylate esters with 2,3,5,6-tetrafluorophenol.
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Coupling reactions using methacrylic anhydride with tetrafluorophenol.
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Enzymatic synthesis using lipases or other biocatalysts for more environmentally friendly production methods.
Each alternative approach offers different advantages in terms of reaction conditions, yield, purity, and environmental impact, though specific research literature on these alternative methods for this particular compound is limited in the provided search results.
Applications in Polymer Chemistry
2,3,5,6-Tetrafluorophenyl methacrylate finds significant applications in polymer chemistry, primarily due to the unique properties imparted by its fluorinated structure.
Homopolymerization and Copolymerization
The incorporation of 2,3,5,6-tetrafluorophenyl methacrylate units into polymer chains results in several beneficial properties:
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Enhanced thermal stability, with higher decomposition temperatures compared to non-fluorinated analogues.
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Improved chemical resistance, particularly against acids, bases, and organic solvents.
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Modified surface properties, including increased hydrophobicity and reduced surface energy.
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Altered mechanical properties, often increasing rigidity and dimensional stability.
Functional Polymers
The reactive ester group in 2,3,5,6-tetrafluorophenyl methacrylate makes it valuable for creating activated polymers that can undergo further modification. The tetrafluorophenyl group serves as a good leaving group, allowing post-polymerization modifications through nucleophilic substitution reactions, particularly with amines and thiols. This reactivity enables the creation of functionalized polymers for applications in areas such as:
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Bioconjugation and protein immobilization
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Stimuli-responsive materials
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Drug delivery systems
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Specialty adhesives and coating technologies
The fluorinated nature of the resulting polymers contributes to their stability and performance in demanding environments, making them suitable for specialized applications where conventional polymers might fail .
Applications in Coatings and Adhesives
The unique properties of 2,3,5,6-tetrafluorophenyl methacrylate make it particularly valuable in high-performance coating and adhesive formulations.
Protective Coatings
When incorporated into coating formulations, 2,3,5,6-tetrafluorophenyl methacrylate contributes to:
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Enhanced weatherability and UV resistance due to the C-F bonds' stability.
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Improved chemical resistance against aggressive solvents, acids, and bases.
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Superior thermal stability, allowing coatings to maintain integrity at elevated temperatures.
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Low surface energy, resulting in anti-fouling and easy-clean properties.
These characteristics make coatings containing this monomer suitable for demanding applications in aerospace, automotive, industrial equipment, and marine environments where exposure to harsh conditions is expected.
Specialty Adhesives
In adhesive applications, the incorporation of 2,3,5,6-tetrafluorophenyl methacrylate units can provide:
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Improved bonding to low-energy surfaces, including fluoropolymers that are traditionally difficult to bond.
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Enhanced durability under extreme temperature and chemical exposure conditions.
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Reduced water absorption and improved hydrolytic stability.
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Controlled reactivity for specific curing profiles.
The development of such specialized adhesives addresses niche market needs where conventional adhesives fail to provide adequate performance or durability.
Applications in Optical Materials
Recent research has explored the potential applications of 2,3,5,6-tetrafluorophenyl methacrylate in optical materials, leveraging its unique refractive properties when incorporated into polymer matrices.
Refractive Index Modification
The presence of fluorine atoms significantly affects the refractive index of resulting polymers. Copolymers containing 2,3,5,6-tetrafluorophenyl methacrylate units typically exhibit:
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Lower refractive indices compared to non-fluorinated analogues.
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Reduced optical dispersion.
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Improved transparency in specific wavelength ranges.
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Enhanced resistance to yellowing upon aging or UV exposure.
These optical properties make such materials valuable for applications in optical fibers, waveguides, optical lenses, and anti-reflective coatings.
Photonic Materials
Beyond basic optical applications, polymers incorporating 2,3,5,6-tetrafluorophenyl methacrylate show promise in advanced photonic materials where precise control of light transmission, reflection, and manipulation is required. The fluorine atoms contribute to reduced absorption in specific infrared wavelengths, making these materials suitable for specialized IR optical components.
Research and Development Trends
Current research involving 2,3,5,6-tetrafluorophenyl methacrylate focuses on several promising directions that expand its application potential.
Structure-Property Relationships
Ongoing studies examine the relationships between polymer composition, architecture, and resulting properties when incorporating 2,3,5,6-tetrafluorophenyl methacrylate. Particular attention is given to:
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The effect of varying tetrafluorophenyl methacrylate content on glass transition temperature and mechanical properties.
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The influence of sequence distribution in copolymers on thermal and mechanical behavior.
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The impact of molecular weight and polydispersity on performance characteristics.
These structure-property studies provide valuable insights for tailoring materials to specific application requirements.
Novel Polymerization Techniques
Research explores various controlled polymerization techniques for 2,3,5,6-tetrafluorophenyl methacrylate, including:
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Atom Transfer Radical Polymerization (ATRP)
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Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization
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Group Transfer Polymerization (GTP)
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Photoinitialized polymerization methods
These controlled techniques enable precise architectural control, block copolymer formation, and surface-initiated polymerization for advanced material design.
Brand/Supplier | Product Reference | Purity | Price Range (as of April 2025) | Estimated Delivery |
---|---|---|---|---|
Supplier 1 | IN-DA008XOW | 97% min. | 63.00 € - 317.00 € | April 22, 2025 |
Supplier 2 | 54-PC6744 | 97% | Price upon inquiry | April 29, 2025 |
Supplier 3 | 3D-FT84322 | Min. 95% | Discontinued | Not applicable |
Available package sizes typically range from 250 mg to 5 g for research purposes, with larger quantities available for industrial applications upon special order .
Quality Specifications
Commercial 2,3,5,6-tetrafluorophenyl methacrylate typically meets the following quality specifications:
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Purity: 95-97% minimum, with HPLC or GC verification
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Appearance: Colorless to pale yellow liquid
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Identity: Confirmed by NMR, FTIR, and mass spectrometry
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Polymerization inhibitor: Contains trace amounts to prevent premature polymerization during shipping and storage
Higher purity grades may be available for specialized applications in electronics, biomedical research, or optical materials fabrication .
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